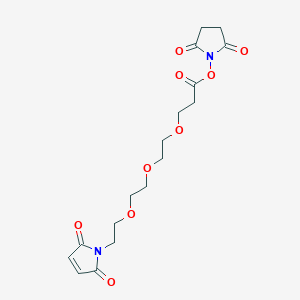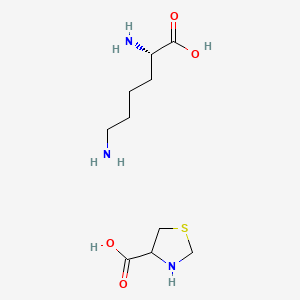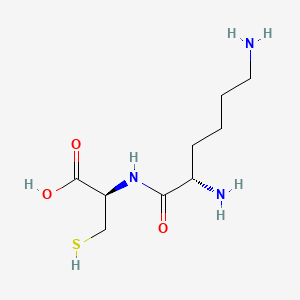
Mal-PEG3-NHS ester
Overview
Description
Mal-PEG3-NHS ester is a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Mal-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester and maleimide groups . The NHS ester group of this compound can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . On the other hand, the maleimide group of this compound reacts with thiol groups, forming a covalent bond .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By reacting with primary amines and thiol groups in biomolecules, this compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with primary amines and thiol groups in biomolecules . The NHS ester group reacts with primary amines, while the maleimide group reacts with thiol groups, forming covalent bonds . These reactions enable the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NHS ester involves the reaction of a polyethylene glycol derivative with a maleimide group and an N-hydroxysuccinimide ester group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent to introduce functional groups.
Introduction of Maleimide Group: The activated polyethylene glycol is then reacted with a maleimide derivative to introduce the maleimide group.
Introduction of N-hydroxysuccinimide Ester Group: The final step involves reacting the intermediate product with N-hydroxysuccinimide to introduce the N-hydroxysuccinimide ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include primary amines, thiol-containing compounds, and buffers.
Conditions: Reactions are typically carried out in aqueous media at neutral to slightly basic pH (pH 7-8) and at room temperature.
Major Products Formed
Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Scientific Research Applications
Mal-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of bioconjugates and functionalized surfaces
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NHS ester: Contains an additional ethylene glycol unit, providing a longer spacer.
Mal-PEG2-NHS ester: Contains one less ethylene glycol unit, providing a shorter spacer.
Mal-PEG-NHS ester: General term for polyethylene glycol linkers with varying lengths of ethylene glycol units
Uniqueness
Mal-PEG3-NHS ester is unique due to its specific length of the polyethylene glycol spacer, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where precise control over the distance between conjugated molecules is required .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXXEVQHRSMNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















